molecular formula C8H12N2 B092574 2-Methyl-3-propylpyrazine CAS No. 15986-80-8

2-Methyl-3-propylpyrazine

Cat. No.: B092574
CAS No.: 15986-80-8
M. Wt: 136.19 g/mol
InChI Key: XAWKNALRUSOTOY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be used as a flavor and fragrance agent , suggesting that its targets could be olfactory and gustatory receptors.

Pharmacokinetics

As a small molecule (molecular weight: 1361943 ), it is likely to have good bioavailability.

Result of Action

2-Methyl-3-propylpyrazine is known to impart a nutty odor and an earthy flavor . This suggests that its molecular and cellular effects are primarily sensory, influencing taste and smell perception.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy as a flavor and fragrance agent may be affected by factors such as temperature, pH, and presence of other compounds. It is known to be a stable compound under normal conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Desethylsunitinib hydrochloride is synthesized through the demethylation of sunitinib. The process involves the use of specific reagents and conditions to remove the ethyl group from sunitinib, resulting in the formation of N-Desethylsunitinib.

Industrial Production Methods

The industrial production of N-Desethylsunitinib hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain its stability and efficacy.

Chemical Reactions Analysis

Types of Reactions

N-Desethylsunitinib hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reactions occur efficiently .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-Desethylsunitinib hydrochloride, which can have different biological activities and properties .

Scientific Research Applications

N-Desethylsunitinib hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of tyrosine kinase inhibitors and their mechanisms of action.

    Biology: It is used in cell culture studies to investigate its effects on cancer cell growth and proliferation.

    Medicine: It is studied for its potential therapeutic effects in treating various types of cancer, including renal cell carcinoma and gastrointestinal stromal tumors.

    Industry: It is used in the development of new anticancer drugs and formulations .

Comparison with Similar Compounds

Similar Compounds

    Sunitinib: The parent compound from which N-Desethylsunitinib hydrochloride is derived. It has similar tyrosine kinase inhibitory effects but is metabolized to form N-Desethylsunitinib hydrochloride.

    Sorafenib: Another multi-target tyrosine kinase inhibitor used in cancer treatment. It has a different chemical structure but similar mechanisms of action.

    Pazopanib: A tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma. .

Uniqueness

N-Desethylsunitinib hydrochloride is unique due to its specific inhibitory effects on multiple RTKs and its role as a major active metabolite of sunitinib. It contributes significantly to the therapeutic effects of sunitinib and has distinct pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

2-methyl-3-propylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-4-8-7(2)9-5-6-10-8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWKNALRUSOTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051758
Record name 2-Methyl-3-propylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

189.00 to 190.00 °C. @ 760.00 mm Hg
Record name 2-Methyl-3-propylpyrazine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15986-80-8
Record name 2-Methyl-3-propylpyrazine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, 2-methyl-3-propyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-methyl-3-propyl-
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Record name 2-Methyl-3-propylpyrazine
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Record name 2-methyl-3-propylpyrazine
Source European Chemicals Agency (ECHA)
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Record name 2-Methyl-3-propylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041252
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 2-methyl-3-propylpyrazine in perilla seed oil?

A: This study marks the first-ever identification of this compound in perilla seed oil. [] This discovery contributes to a deeper understanding of the oil's flavor profile, as pyrazines are known to contribute to roasted, nutty, and earthy aromas. Further research can explore the specific sensory attributes contributed by this compound and its potential impact on consumer perception of perilla seed oil.

Q2: How does the roasting process affect the concentration of this compound in perilla seed oil?

A: While the study doesn't isolate the specific impact on this compound, it highlights that roasting significantly influences the overall pyrazine content in perilla seed oil. [] Darker roasts, in particular, were found to contain a higher concentration of pyrazines compared to lighter roasts. This suggests that the roasting process likely plays a role in the formation or release of this compound, contributing to the distinct aroma of roasted perilla seed oil.

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